1,2,6-Tri-O-Galloyl-Beta-D-Glucose

Description

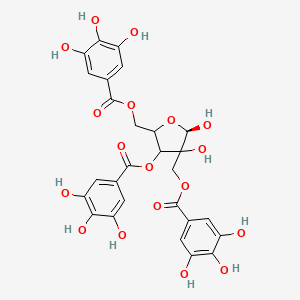

The compound [(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate is a highly substituted oxolan (tetrahydrofuran) derivative featuring three 3,4,5-trihydroxybenzoyl (galloyl) groups. Its stereochemistry, particularly the (5R) configuration, plays a critical role in determining its spatial arrangement and biological interactions . This compound is of interest in pharmacological research due to its polyphenolic structure, which is associated with anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .

Propriétés

Numéro CAS |

79886-49-0 |

|---|---|

Formule moléculaire |

C27H24O18 |

Poids moléculaire |

636.5 g/mol |

Nom IUPAC |

[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-21(37)22(38)23(44-25(40)9-3-13(30)19(35)14(31)4-9)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22+,23-,27+/m1/s1 |

Clé InChI |

LLENXGNWVNSBQG-VFTFQOQOSA-N |

SMILES isomérique |

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O |

SMILES canonique |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 1,2,6-Tri-O-galloyl-β-D-glucose peut être synthétisé par estérification du β-D-glucose avec l'acide gallique. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide chlorhydrique pour faciliter le processus d'estérification . Les conditions de réaction comprennent souvent le chauffage du mélange à une température spécifique pour assurer une estérification complète.

Méthodes de production industrielle

La production industrielle de 1,2,6-Tri-O-galloyl-β-D-glucose implique l'extraction du composé à partir de sources végétales. Le processus d'extraction comprend des étapes telles que l'extraction par solvant, la purification et la cristallisation pour obtenir le composé pur . L'utilisation de techniques avancées telles que la chromatographie liquide haute performance (HPLC) garantit la pureté et la qualité du produit final.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Le 1,2,6-Tri-O-galloyl-β-D-glucose a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la chimie des polyphénols et la biosynthèse des tanins.

Biologie : Étudié pour son rôle dans les mécanismes de défense des plantes et son interaction avec d'autres biomolécules.

Médecine : Exploré pour ses propriétés anti-inflammatoires, bactériostatiques et antivirales.

5. Mécanisme d'action

Le mécanisme d'action du 1,2,6-Tri-O-galloyl-β-D-glucose implique son interaction avec diverses cibles moléculaires et voies. Le composé exerce ses effets par :

Inhibition des enzymes : Il inhibe des enzymes telles que la protéase NS3 du virus de l'hépatite C, qui est essentielle à la réplication virale.

Activité antioxydante : Le composé élimine les radicaux libres et réduit le stress oxydatif, contribuant à ses propriétés anti-inflammatoires.

Modulation de l'expression des gènes : Il influence l'expression des gènes impliqués dans l'inflammation et la réponse immunitaire.

Applications De Recherche Scientifique

1,2,6-Tri-O-galloyl-beta-D-glucose has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of 1,2,6-Tri-O-galloyl-beta-D-glucose involves its interaction with various molecular targets and pathways. The compound exerts its effects through:

Inhibition of Enzymes: It inhibits enzymes such as the hepatitis C virus NS3 protease, which is crucial for viral replication.

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, contributing to its anti-inflammatory properties.

Modulation of Gene Expression: It influences the expression of genes involved in inflammation and immune response.

Comparaison Avec Des Composés Similaires

Key Structural Features

The target compound is compared below with four structurally related molecules (Table 1).

Table 1: Structural and Functional Comparison of Analogs

Functional Insights

Galloyl vs. Benzoyl Groups : The target compound’s galloyl esters (3,4,5-trihydroxybenzoyl) confer superior antioxidant activity compared to the benzoyl esters in the compound, which lack hydroxyl groups .

Stereochemical Influence : The (5R) configuration in the target compound may enhance metabolic stability and receptor binding compared to the (3,4-dihydroxy) analog in , where stereochemistry differs .

Core Structure Differences: Oxolan vs. Chromenone Moiety: The chromenone-containing analog () exhibits unique enzyme interactions due to its fused aromatic system, which is absent in the target compound .

Research Findings and Pharmacological Implications

Antioxidant Capacity

Enzymatic Interactions

- The (5R) configuration may facilitate binding to enzymes like acetylcholinesterase or tyrosinase, as seen in stereospecific inhibitors .

- In contrast, the chroman-based compound () likely targets flavonoid-associated pathways, such as cyclooxygenase (COX) inhibition .

Bioavailability and Solubility

- The high polarity of the target compound (due to hydroxyl groups) may limit membrane permeability but improve water solubility compared to less hydroxylated analogs .

- Chroman/flavonoid derivatives () exhibit better lipid solubility, enhancing blood-brain barrier penetration .

Activité Biologique

The compound [(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate is a complex polyphenolic derivative characterized by multiple hydroxyl groups and benzoyl moieties. This intricate structure suggests significant potential for diverse biological activities, particularly in areas such as antioxidant and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Structural Characteristics

The compound features a unique arrangement of functional groups that contribute to its biological properties:

- Multiple Hydroxyl Groups : These groups enhance the compound's ability to act as an antioxidant.

- Benzoyl Moieties : These structures are known to interact with various biological targets, potentially influencing metabolic pathways.

Table 1: Structural Features and Their Implications

| Feature | Description | Biological Implications |

|---|---|---|

| Hydroxyl Groups | Multiple hydroxyl groups present | Antioxidant activity |

| Benzoyl Moieties | Presence of trihydroxybenzoyl groups | Potential for anti-inflammatory effects |

| Sugar Moieties | Oxolane ring structure with sugar components | Possible enhancement of bioavailability |

Antioxidant Properties

Research indicates that compounds with similar polyphenolic structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups allows for effective scavenging of free radicals, which is crucial in mitigating oxidative stress.

Anti-inflammatory Effects

The compound's structural characteristics suggest it may also exert anti-inflammatory effects. Studies have shown that polyphenolic compounds can inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation in various biological systems.

Antimicrobial Activity

Preliminary studies indicate potential antimicrobial activity against various pathogens. The unique combination of hydroxyl and benzoyl groups may facilitate interactions with microbial membranes or enzymes, leading to inhibitory effects.

Case Studies and Research Findings

-

Antioxidant Activity Assessment :

A study conducted on similar polyphenolic compounds demonstrated that they could reduce oxidative stress markers in vitro. The compound is hypothesized to exhibit comparable activity based on its structural analogies. -

Anti-inflammatory Mechanisms :

Research involving a related compound showed significant inhibition of TNF-alpha production in macrophages. This suggests that [(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate may similarly modulate inflammatory responses. -

Microbial Inhibition Studies :

In vitro studies have indicated that structurally similar compounds exhibit antimicrobial properties against Gram-positive bacteria. Further investigation into this compound could elucidate its effectiveness against specific pathogens.

Table 2: Summary of Biological Activities

| Activity Type | Evidence/Findings | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress markers in vitro | |

| Anti-inflammatory | Inhibits TNF-alpha production | |

| Antimicrobial | Effective against Gram-positive bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.